4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide
Overview
Description
TCS ERK 11e is an orally bioavailable inhibitor of extracellular signal-related kinase 2 (ERK2; Ki <2 nM). It is over 200-fold selective against related kinases GSK3, Aurora Kinase A, and Cdk2 with Ki values of 395, 540, and 852 nM, respectively. TCS ERK 11e has been shown to block the proliferation of HT29 cells with an IC50 value of 48 nM.
4-[2-(2-chloro-4-fluoroanilino)-5-methyl-4-pyrimidinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide is a heteroarene and an aromatic amide.
Scientific Research Applications
Kinase Inhibition and Anticancer Applications
Compounds structurally similar to the queried chemical have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in various cancer models. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) has shown excellent efficacy and favorable pharmacokinetic and safety profiles, advancing into phase I clinical trials for cancer treatment (G. M. Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Novel pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have exhibited potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. These findings indicate the potential of structurally similar compounds in developing new antimicrobial agents (S. Bodige et al., 2019).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, highlighting their potential applications in the development of new anticonvulsant drugs (M. Kubicki et al., 2000).
Kinase Inhibitors for Cancer Treatment
Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety have been evaluated for their activity against cancer cell lines and c-Met kinase, showing excellent cytotoxicity and selectivity. These studies suggest the potential of similar compounds in the development of new cancer therapeutics (Wufu Zhu et al., 2016).
properties
IUPAC Name |
4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVMXLIGHTZJC-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469774 | |
Record name | VX-11e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide | |
CAS RN |
896720-20-0 | |
Record name | VX-11e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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